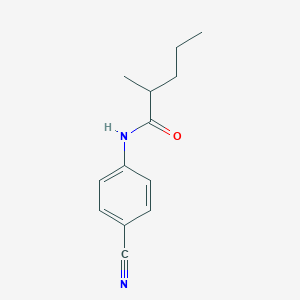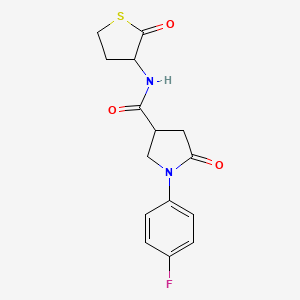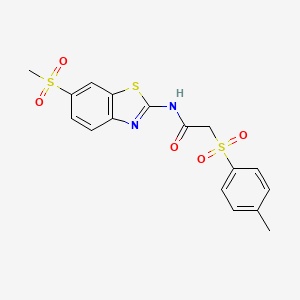![molecular formula C24H26N2O5 B11169546 1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11169546.png)
1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines elements of benzofuran, chromene, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and chromene intermediates. These intermediates are then coupled with piperidine-4-carboxamide under specific reaction conditions. The process may involve:
Condensation reactions: To form the benzofuran and chromene rings.
Acylation reactions: To introduce the acetyl group.
Coupling reactions: To attach the piperidine-4-carboxamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1
Medicinal Chemistry: As a potential drug candidate due to its unique structure and possible biological activity.
Materials Science: In the development of new materials with specific properties.
Biological Research: To study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating certain enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Such as 4-methyl-2-oxo-2H-chromen-7-yl compounds.
Benzofuran derivatives: Such as 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)propanoic acid.
Piperidine derivatives: Such as 1-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-4-yl compounds.
Uniqueness
What sets 1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide apart is its combination of structural motifs from benzofuran, chromene, and piperidine, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H26N2O5/c1-13-16-10-18-15-4-2-3-5-19(15)30-21(18)12-20(16)31-24(29)17(13)11-22(27)26-8-6-14(7-9-26)23(25)28/h10,12,14H,2-9,11H2,1H3,(H2,25,28) |
InChI Key |
SQHRGYWWJZQGDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)N5CCC(CC5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B11169484.png)
![Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate](/img/structure/B11169494.png)
![N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B11169502.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169505.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11169518.png)


![3-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169531.png)

![N-(3-chloro-4-cyanophenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11169549.png)

